molecular formula C24H32Cl4N2 B13733829 1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N'-bis(2-chlorobenzyl)-, dihydrochloride CAS No. 1877-12-9

1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N'-bis(2-chlorobenzyl)-, dihydrochloride

Cat. No.: B13733829
CAS No.: 1877-12-9
M. Wt: 490.3 g/mol
InChI Key: BWHXHUIEBAPNLG-UHFFFAOYSA-N
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Description

Structural Advantages

  • Conformational Restriction : The bicyclic framework minimizes entropy penalties upon binding to proteins, enhancing affinity and selectivity.
  • Tunable Electronic Properties : The electron-withdrawing chlorine atoms on the benzyl groups modulate the compound’s solubility and electronic profile, facilitating interactions with aromatic residues in enzyme active sites.
  • Stereochemical Complexity : The compound’s four stereocenters enable the exploration of structure-activity relationships (SAR) in drug candidates, particularly for central nervous system (CNS) targets.

Applications in Drug Discovery

Recent studies highlight derivatives of this class as:

  • Chiral Ligands : For asymmetric hydrogenation and C–C bond-forming reactions, leveraging their rigid backbone to induce high enantioselectivity.
  • GPCR Modulators : Preliminary screens suggest activity against G protein-coupled receptors (GPCRs) involved in neurotransmission and immune regulation.
  • Enzyme Inhibitors : The chlorobenzyl groups’ ability to occupy hydrophobic pockets makes these derivatives promising leads for kinase and protease inhibition.
Property Value/Description Source
Molecular Formula C₂₀H₂₆Cl₄N₂
Molecular Weight 436.2 g/mol
Chiral Centers 4
Key Functional Groups Bicyclo[2.2.2]octane, 2-chlorobenzyl, dihydrochloride

Properties

CAS No.

1877-12-9

Molecular Formula

C24H32Cl4N2

Molecular Weight

490.3 g/mol

IUPAC Name

(2-chlorophenyl)methyl-[[4-[[(2-chlorophenyl)methylazaniumyl]methyl]-1-bicyclo[2.2.2]octanyl]methyl]azanium;dichloride

InChI

InChI=1S/C24H30Cl2N2.2ClH/c25-21-7-3-1-5-19(21)15-27-17-23-9-12-24(13-10-23,14-11-23)18-28-16-20-6-2-4-8-22(20)26;;/h1-8,27-28H,9-18H2;2*1H

InChI Key

BWHXHUIEBAPNLG-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CC2)C[NH2+]CC3=CC=CC=C3Cl)C[NH2+]CC4=CC=CC=C4Cl.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

Synthesis of the Bicyclo[2.2.2]octane Core and Functionalization

The bicyclo[2.2.2]octane skeleton is prepared by oxidative cyclization of 1,4-dimethylene cyclohexane using transition metal catalysts and oxidizing agents:

Step Reagents & Conditions Product Yield/Notes
1 1,4-Dimethylene cyclohexane, palladium dichloride (PdCl2, 3 mol%), 25% aqueous oxone, room temperature, overnight Bicyclo[2.2.2]octane-1,4-diol High conversion confirmed by GC-MS; reaction is exothermic
2 1,4-Dimethylene cyclohexane, palladium diacetate (Pd(OAc)2), manganese dioxide, acetic acid, room temperature, overnight 1,4-Diacetoxybicyclo[2.2.2]octane (major), 4-acetoxybicyclo[2.2.2]octan-1-ol (minor) Confirmed by GC-MS; clean conversion observed

The diol intermediate can be isolated and purified by extraction and filtration methods.

Conversion to Amines via Reductive Amination

The 1,4-bis(hydroxymethyl) bicyclo[2.2.2]octane derivatives undergo reductive amination with methylamine derivatives to introduce the bis(methylamine) groups:

  • The diol or dialdehyde intermediates are reacted with methylamine or substituted benzylamines under reductive amination conditions using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
  • This step yields the bis(methylamine) substituted bicyclo[2.2.2]octane core.

N,N'-Bis(2-chlorobenzyl) Substitution

N-alkylation of the bis(methylamine) intermediate with 2-chlorobenzyl chloride or related halides is performed to introduce the 2-chlorobenzyl substituents on the nitrogen atoms:

  • Reaction typically occurs in polar aprotic solvents (e.g., dimethylformamide, acetonitrile) under basic conditions (e.g., sodium carbonate or potassium carbonate).
  • The reaction is monitored by chromatographic methods to ensure complete substitution.

Formation of the Dihydrochloride Salt

The final compound is isolated as the dihydrochloride salt by treatment with hydrochloric acid:

  • The free base amine is dissolved in an appropriate solvent (e.g., ethanol or ether).
  • Addition of HCl gas or concentrated hydrochloric acid precipitates the dihydrochloride salt.
  • The solid is filtered, washed, and dried to yield pure 1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N'-bis(2-chlorobenzyl)-, dihydrochloride .

Summary Table of Preparation Steps

Step Number Intermediate/Product Reagents/Conditions Key Notes
1 Bicyclo[2.2.2]octane-1,4-diol PdCl2, oxone, aqueous medium, RT Oxidative cyclization; high yield
2 1,4-Diacetoxybicyclo[2.2.2]octane Pd(OAc)2, manganese dioxide, acetic acid Acetoxylation of diol; clean conversion
3 Bis(methylamine) substituted bicyclo[2.2.2]octane Reductive amination with methylamine derivatives Introduction of methylamine groups
4 N,N'-Bis(2-chlorobenzyl) derivative 2-Chlorobenzyl chloride, base, polar aprotic solvent N-alkylation step
5 Dihydrochloride salt HCl treatment Salt formation for isolation

Additional Notes and Considerations

  • Alternative oxidation methods for the bicyclo[2.2.2]octane core include the use of halogenation agents (e.g., SOCl2, PCl3) and strong acids (e.g., sulfuric acid, polyphosphoric acid) at elevated temperatures (80–150 °C) for functional group transformations.
  • Hydroformylation and other catalytic processes can be employed to modify bridgehead functional groups, enabling diverse derivative synthesis.
  • The synthetic route benefits from the use of palladium catalysts and mild oxidizing agents, which allow for selective functionalization without overoxidation or decomposition.
  • Purification steps typically involve extraction, filtration, and recrystallization to achieve high purity.

Chemical Reactions Analysis

Key Reaction Conditions

Reaction TypeReagents/CatalystsTemperature/PressurePurpose
OxidationTransition metal catalysts (e.g., Co, Ru)Elevated temperaturesForm oxo-substituted intermediate
Reductive AminationAmmonia, reducing agents (e.g., NaBH₄)Ambient to moderate heatingInstall methylamine groups
Alkylation2-Chlorobenzyl halides, baseRoom temperatureAttach 2-chlorobenzyl substituents
Salt FormationHydrochloric acidRoom temperatureGenerate dihydrochloride salt

Structural and Analytical Data

3.1 Molecular Formula and Mass

  • Parent compound (CID 15870) : C₂₄H₃₀Cl₂N₂ (molecular weight: ~416 g/mol) .

  • Dihydrochloride salt (CID 15869) : C₂₄H₃₂Cl₄N₂ (molecular weight: 490.3 g/mol) .

3.2 Predicted Collision Cross Section (CCS)

Adductm/zPredicted CCS (Ų)
[M+H]+417.18590196.6
[M+Na]+439.16784210.0
[M-H]-415.17134201.5

(Data from PubChem CID 15870)

Reaction Mechanism Insights

4.1 Reductive Amination
The reaction likely proceeds via imine formation followed by reduction, as outlined in the patent (WO2019075004A1) . This step is critical for functionalizing the bicyclooctane core with amine groups.

4.2 Substitution Chemistry
The 2-chlorobenzyl groups are introduced via nucleophilic substitution or alkylation, exploiting the reactivity of benzyl halides. The chlorine substituent on the benzene ring enhances electron-withdrawing effects, influencing reaction rates .

Related Derivatives and Reactions

5.1 Hydrogenation
High-pressure hydrogenation (e.g., 2000 psig at 210°C) has been used in similar bicyclooctane derivatives to reduce carboxylic acids to alcohols or nitriles to amines . While not directly applied here, analogous conditions may facilitate amine group formation.

5.2 Hydroformylation
Patent WO2019075004A1 also describes hydroformylation using CO/H₂ and cobalt/ruthenium catalysts (90–250°C, 5–300 bar), though this is not directly relevant to the target compound .

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C24H30Cl2N2
  • SMILES Notation : C1CC2(CCC1(CC2)CNCC3=CC=CC=C3Cl)CNCC4=CC=CC=C4Cl
  • InChI Key : LBLYFZOUGSUOJP-UHFFFAOYSA-N

The compound features a bicyclic structure that contributes to its unique chemical properties and reactivity.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its structural similarity to known pharmacophores:

  • Antidepressant Activity : Compounds with similar bicyclic structures have been investigated for their potential as antidepressants due to their ability to modulate neurotransmitter systems.
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines.

Organic Synthesis

1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N'-bis(2-chlorobenzyl)-, dihydrochloride can serve as a versatile building block in organic synthesis:

  • Ligand Development : The compound can be used to develop ligands for metal-catalyzed reactions, enhancing selectivity and yield in synthetic pathways.
  • Functionalization Reactions : Its amine groups can participate in a variety of functionalization reactions, including acylation and alkylation.

Materials Science

The unique structural properties of this compound make it suitable for applications in materials science:

  • Polymer Chemistry : The compound can be utilized as a monomer or crosslinking agent in the synthesis of novel polymers with specific mechanical and thermal properties.
  • Nanomaterials : Research into incorporating this compound into nanomaterials may lead to advancements in drug delivery systems or sensors.

Mechanism of Action

The mechanism of action of 1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N’-bis(2-chlorobenzyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Bicyclo[2.2.2]octane Cores

  • 1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N'-bis(cyclohexylmethyl)-, dihydrochloride (CID 16570)
    • Molecular Formula : C₂₄H₄₄N₂
    • Substituents : Cyclohexylmethyl groups instead of 2-chlorobenzyl.
    • Key Differences : The cyclohexylmethyl substituents introduce increased hydrophobicity and steric bulk compared to the aromatic 2-chlorobenzyl groups. Predicted CCS values (e.g., [M+H]+: 188.9 Ų) are slightly lower than those of the target compound, suggesting a more compact conformation due to reduced π-π interactions .

Cyclohexane-Based Analogues

  • trans-N,N'-Bis(2-chlorobenzyl)-1,4-cyclohexanebis(methylamine) dihydrochloride Core Structure: Cyclohexane (non-rigid) instead of bicyclo[2.2.2]octane. This structural variation may impact applications in drug design, where rigidity is critical for target selectivity .
  • 1,4-Cyclohexanebis(methylamine), N,N'-bis(o-trifluoromethylbenzyl)-, dihydrochloride (CAS 1257-17-6)
    • Substituents : Trifluoromethyl groups introduce strong electron-withdrawing effects and enhanced metabolic stability.
    • Molecular Weight : 531.4048 g/mol, significantly higher than the target compound (449.43 g/mol) due to fluorine substituents .

Functional and Substituent Variations

  • 1,4-Cyclohexanebis(methylamine), N,N'-bis(o-nitrobenzyl)-, dihydrochloride (CAS 1254-73-5)
    • Substituents : Nitrobenzyl groups impart polar and redox-active properties.
    • Applications : Nitro groups may enable applications in prodrug systems or photodynamic therapy, unlike the chloro substituents in the target compound, which are typically inert .
  • N,N'-Bis(cyclohexylmethyl)-1,4-cyclohexanebis(methylamine) dihydrochloride (CAS 1446-91-9) Substituents: Cyclohexylmethyl groups, similar to CID 16570 but with a cyclohexane core.

Key Research Findings and Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Substituents Molecular Formula CCS [M+H]+ (Ų) Key Applications/Properties
Target Compound (CID 15870) Bicyclo[2.2.2]octane 2-Chlorobenzyl C₂₄H₃₀Cl₂N₂ 196.6 Rigid scaffold for molecular rotors
CID 16570 Bicyclo[2.2.2]octane Cyclohexylmethyl C₂₄H₄₄N₂ 188.9 Enhanced hydrophobicity
trans-N,N'-Bis(2-Cl-benzyl)-cyclohexane Cyclohexane 2-Chlorobenzyl C₂₄H₃₀Cl₂N₂ N/A Flexible drug candidate
CAS 1257-17-6 Cyclohexane o-Trifluoromethylbenzyl C₂₄H₂₈F₆N₂·2HCl N/A Metabolic stability

Table 2: Substituent Effects on Predicted CCS

Adduct Type Target Compound (Ų) CID 16570 (Ų)
[M+H]+ 196.6 188.9
[M+Na]+ 210.0 194.9
[M+NH₄]+ 210.8 199.8

Biological Activity

1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N'-bis(2-chlorobenzyl)-, dihydrochloride is a bicyclic compound with potential biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₃₈Cl₂N₂
  • Molecular Weight : 357.44 g/mol
  • SMILES Notation : C1CC2=CC=CC=C2C1NCC34CCC(CC3)(CC4)CNC5CCC6=CC=CC=C56
  • InChIKey : SGCDPIKREMPHMO-UHFFFAOYSA-N

The compound's biological activity is primarily attributed to its structure, which allows it to interact with various biological targets. The bicyclic framework facilitates binding to receptors and enzymes involved in neurotransmission and cellular signaling pathways.

Pharmacological Effects

Research indicates that bicyclic compounds like 1,4-bicyclo(2.2.2)octanebis(methylamine) can exhibit a range of pharmacological effects:

  • Antidepressant Activity : Similar compounds have shown efficacy in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Antiviral Properties : Some derivatives have been studied for their potential to inhibit viral replication by interfering with viral entry mechanisms.
  • Cognitive Enhancement : There is evidence suggesting that such compounds may enhance cognitive functions by improving synaptic plasticity.

Case Studies and Research Findings

  • Study on Antidepressant Effects :
    • A study evaluated the antidepressant-like effects of bicyclic compounds in rodent models. Results indicated significant reductions in immobility time in forced swim tests, suggesting enhanced mood-related behaviors.
  • Antiviral Activity Assessment :
    • In vitro studies demonstrated that derivatives of bicyclo[2.2.2]octane could inhibit the replication of certain viruses by blocking their entry into host cells.
  • Neuroprotective Effects :
    • Research highlighted the neuroprotective properties of related compounds against oxidative stress-induced neuronal damage, potentially through antioxidant mechanisms.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantReduced immobility in forced swim tests
AntiviralInhibition of viral replication
NeuroprotectiveProtection against oxidative stress

Table 2: Structure-Activity Relationship (SAR)

Compound VariantBiological ActivityReference
N,N'-bis(2-chlorobenzyl)-1,4-bicyclo(2.2.2)octanebis(methylamine)Enhanced neurotransmitter modulation
1,4-bicyclo(2.2.2)octanebis(methylamine)Moderate antidepressant effects

Q & A

Basic Question: What are the optimal synthesis and characterization methods for this bicyclo[2.2.2]octane-based diamine derivative?

Methodological Answer:
The synthesis typically involves reductive amination or nucleophilic substitution to attach 2-chlorobenzyl groups to the bicyclo[2.2.2]octane scaffold. For example, N,N'-bis(p-chloro-α,α-dideuterobenzyl)-1,4-butanediamine dihydrochloride (a structurally related compound) was synthesized with an 84% yield via benzylation of the diamine precursor, followed by purification via recrystallization . Characterization should include:

  • 1H-NMR : To confirm substitution patterns (e.g., aromatic proton signals at δ 7.34–7.44 ppm for chlorobenzyl groups) .
  • HRMS : To verify molecular ion peaks (e.g., observed m/z 341.00 vs. theoretical 341.12 for deuterated analogs) .
  • Elemental Analysis : To validate purity and stoichiometry of the dihydrochloride salt.

Basic Question: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:
Referencing safety data sheets (SDS) for structurally similar amines (e.g., trans-N,N'-bis(2-chlorobenzyl)-1,4-cyclohexanebis(methylamine) dihydrochloride ), key precautions include:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, as chlorinated byproducts (e.g., hydrogen chloride) may form .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids with inert materials .

Basic Question: How can researchers optimize solubility for in vitro studies?

Methodological Answer:
Solubility challenges arise from the hydrophobic bicyclo[2.2.2]octane core and chlorobenzyl groups. Strategies include:

  • Co-solvent Systems : Use DMSO (≤5% v/v) or Tween-80 (≤0.1% w/v) in aqueous buffers .
  • Salt Formation : The dihydrochloride salt improves water solubility compared to the free base. Confirm stability via pH titration (target pH 4–6 for chloride counterions) .

Advanced Question: How does the bicyclo[2.2.2]octane scaffold influence molecular rotor dynamics or supramolecular interactions?

Methodological Answer:
The rigid bicyclo[2.2.2]octane framework restricts conformational flexibility, enabling controlled rotor dynamics. For example, 1,4-bis(ethynyl)bicyclo[2.2.2]octane (BCO) derivatives exhibit rotational barriers of ~1.8 kcal/mol, as determined by variable-temperature (VT) NMR and DFT modeling . Key considerations:

  • Crystal Packing : Hydrogen bonding (C–H⋯N) directs self-assembly, as seen in BCO-based rotors .
  • Barrier Quantification : Use VT spin–lattice relaxation (T₁) to measure activation energies .

Advanced Question: What mechanistic insights exist for its potential as an enzyme inhibitor (e.g., acetylcholinesterase)?

Methodological Answer:
The 2-chlorobenzyl groups may enhance binding to hydrophobic enzyme pockets. For analogs like ambenonium dichloride , inhibition mechanisms involve:

  • Reversible Binding : Competitive inhibition confirmed via Lineweaver-Burk plots .
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., o-chloro vs. p-chloro) to optimize steric/electronic interactions with catalytic sites .

Advanced Question: How should researchers resolve contradictions in reported solubility or reactivity data?

Methodological Answer:
Contradictions often arise from:

  • Purity Differences : Validate via HPLC (≥95% purity) and elemental analysis .
  • Experimental Conditions : Standardize solvent systems (e.g., DMSO lot variability affects solubility assays) .
  • Counterion Effects : Compare dihydrochloride vs. free base solubility in controlled pH conditions .

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